![molecular formula C18H21Cl3N4O B2363190 Clozapine N-oxide dihydrochloride CAS No. 2250025-93-3](/img/structure/B2363190.png)
Clozapine N-oxide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clozapine N-oxide dihydrochloride is a water-soluble salt of Clozapine N-oxide . It is an activator of muscarinic DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) and exhibits improved bioavailability (6 - 7-fold higher plasma concentration) compared with CNO, with less conversion to clozapine in animal studies . It is a synthetic drug used mainly in biomedical research as a ligand to activate DREADD receptors .
Synthesis Analysis
The synthesis of Clozapine N-oxide dihydrochloride involves complex chemical reactions . It is a synthetic ligand for human muscarinic engineered receptors, designer receptors activated by designer drugs (DREADD) .
Molecular Structure Analysis
The molecular structure of Clozapine N-oxide dihydrochloride is complex and involves several chemical bonds . It is a synthetic ligand for human muscarinic engineered receptors .
Chemical Reactions Analysis
Clozapine N-oxide dihydrochloride is a water-soluble salt of Clozapine N-oxide . It exhibits improved bioavailability (6 - 7-fold higher plasma concentration) compared with CNO, with less conversion to clozapine in animal studies .
Physical And Chemical Properties Analysis
Clozapine N-oxide dihydrochloride is a water-soluble salt of Clozapine N-oxide . It exhibits improved bioavailability (6 - 7-fold higher plasma concentration) compared with CNO, with less conversion to clozapine in animal studies .
Aplicaciones Científicas De Investigación
Activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)
Clozapine N-oxide (CNO) has been developed as a ligand to selectively activate designer receptors exclusively activated by designer drugs (DREADDs) . DREADDs are a chemogenetic tool that allows control of the activity of targeted neuronal populations .
Investigation of Reward-Seeking Behavior
CNO has been used in studies assessing the effect of novel DREADD ligands on reward-seeking behavior . It was found that commonly used doses of CNO have negligible off-target effects on motivated reward-seeking .
Activation of Human M4 Muscarinic (hM4Di)
CNO has been used for the activation of human M4 muscarinic (hM4Di) in primary motor cortex . This application is useful for inducing in vivo chemogenetic manipulation and impairing locomotor activity in Th-cre transgenic mice .
Behavioral Testing in Mice
CNO has been used in behavioral testing in mice . It is used for stimulating (HEK293) cells .
Testing, Enhancing Neuronal Firing and Activating Gq Signaling
CNO is a ligand for the engineered Gq protein coupled receptors (GPCRs) in the chemogenetic Designer Receptors Exclusively Activated by Designer Drug (DREADD) . The typical use of DREADD is testing, enhancing neuronal firing and activating Gq signaling in neuronal and non-neuronal cells .
Pharmacokinetic and Pharmacodynamic Actions
CNO has been used in studies comparing the pharmacokinetics, off-target effects, and efficacy of CNO, clozapine (CLZ), and compound 21 (Cmpd-21) at the inhibitory DREADD human Gi-coupled M4 muscarinic receptor (hM4Di) . The study found that CNO (3–5 mg/kg) and Cmpd-21 (0.4–1 mg/kg) are suitable DREADD agonists .
Mecanismo De Acción
Target of Action
Clozapine N-oxide dihydrochloride (CNO) is a synthetic drug that primarily targets G-protein-coupled receptors (GPCRs) . It serves as a synthetic ligand for engineered human muscarinic receptors . These receptors play a crucial role in transmitting signals from outside the cell into the cell, influencing cellular responses.
Mode of Action
CNO activates its target receptors, leading to a cascade of intracellular events . Although initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .
Biochemical Pathways
The activation of GPCRs by CNO triggers various biochemical pathways. The exact pathways affected depend on the specific type of GPCR activated. The common outcome is the initiation of a series of reactions that lead to changes in cell function .
Pharmacokinetics
CNO exhibits improved bioavailability, with 6 - 7-fold higher plasma concentration compared with CNO, and less conversion to clozapine in animal studies . This suggests that CNO can effectively reach its target receptors in the body. The conversion of CNO to clozapine also favors its passage through the blood-brain barrier .
Result of Action
The activation of GPCRs by CNO leads to various cellular responses, depending on the specific type of receptor activated and the cell type. For instance, in neurons, this can lead to changes in electrical activity, influencing neuronal communication .
Action Environment
The action, efficacy, and stability of CNO can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the metabolism of CNO and its ability to reach its target receptors. Additionally, factors such as pH and temperature can influence the stability of CNO .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRGKRXDVKTUPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clozapine N-oxide dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.